![molecular formula C11H8F3N3O B3028136 Cdk8-IN-1 CAS No. 1629633-48-2](/img/structure/B3028136.png)
Cdk8-IN-1
Übersicht
Beschreibung
Cdk8-IN-1 is a potent and selective CDK8 inhibitor with an IC50 of 3 nM . It displays low systemic clearance, very good exposure, and oral bioavailability . The tmax is 0.25 h by PO. The mean values of Cmax are 9940 μg/L, 12740 μg/L by IV and PO respectively .
Synthesis Analysis
The synthesis of CDK8-IN-1 involves a structure-based pharmacophore modeling approach . This process includes virtual screening for CDK8 and single amino acid mutations in CDK8 . Four databases (CHEMBEL, ZINC, MCULE, and MolPort) containing 65,209,131 molecules have been searched to identify new inhibitors for CDK8 and its single mutations .Molecular Structure Analysis
The molecular formula of CDK8-IN-1 is C11H8F3N3O . In terms of structure, CDK8 displays the characteristic bilobal kinase fold . The N-terminal domain predominantly consists of β-sheets accompanied by two α-helices, whereas the C-terminal domain is primarily α-helical .Physical And Chemical Properties Analysis
The molecular weight of CDK8-IN-1 is 255.20 . Further physical and chemical properties specific to CDK8-IN-1 were not found in the search results.Wissenschaftliche Forschungsanwendungen
Role in Cancer and Stem Cell Function
Cdk8, a cyclin-dependent kinase, is critical in controlling cancer and stem cell function. In cancer cells, CDK8 maintains tumor dedifferentiation and is required for tumor growth and maintaining an undifferentiated state. CDK8's role is partly mediated through the regulation of MYC protein and downstream MYC target gene expression. In stem cells, CDK8 expression correlates with the embryonic stem cell pluripotency state, and its loss causes differentiation (Adler et al., 2012).
CDK8 in Targeted Cancer Therapy
CDK8's involvement in oncogenesis, particularly through the activation of oncogenic Wnt-β-catenin signaling and suppression of super enhancer-associated genes, makes it a key oncogenic driver in colorectal, breast, and hematological malignancies. The complexity of CDK8's roles in different cancers has spurred interest in developing CDK8 inhibitors as potential cancer therapies (Philip et al., 2018).
Interaction with Other Genetic Factors
Mutated K-ras has been found to stimulate CDK8 expression, which then promotes the invasion and migration of pancreatic cancer cells via the Wnt/β-catenin signaling pathway. This suggests that CDK8's regulatory effects on epithelial-to-mesenchymal transition (EMT) are partially attributed to this pathway (Xu et al., 2015).
CDK8 in Cell Cycle Control and Transcription Regulation
CDK8 is involved in the regulation of mRNA transcription and has been identified as an oncogene in colon cancerogenesis. It also plays a vital role in cell cycle control, indicating its potential as a therapeutic target for various cancers (Schneider et al., 2011).
Impact on Bone Health and Healing
CDK8 inhibitors, primarily under investigation as cancer therapeutics, have shown potential in affecting bone health. They can suppress osteoclastogenesis by downregulating RANK and promote osteoblast mineralization, indicating a therapeutic potential in restricting osteolysis and enhancing bone regeneration (Amirhosseini et al., 2019).
Context-Specific Roles in Tumorigenesis
CDK8's role in tumorigenesis is context-specific, with some studies revealing a tumor suppressor function in certain scenarios. This complexity underlines the importance of understanding CDK8's diverse biological functions and its specific roles in different types of cancers (McCleland et al., 2015).
Zukünftige Richtungen
CDK8-IN-1 has shown promise in inhibiting cancer cell function, making it a potential target for cancer therapeutics . Further clinical study is warranted to study the efficacy of CDK8-IN-1 and CDK8 inhibition in T-ALL . Additionally, the development of CDK8-specific PROTACs as novel therapeutics is a potential future direction .
Eigenschaften
IUPAC Name |
4-pyridin-4-yl-3-(trifluoromethyl)-1H-pyrrole-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O/c12-11(13,14)8-7(5-17-9(8)10(15)18)6-1-3-16-4-2-6/h1-5,17H,(H2,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTPHHQXNCHBCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CNC(=C2C(F)(F)F)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cdk8-IN-1 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.